molecular formula C17H25N3O4 B1581048 DL-Leucylglycyl-DL-phenylalanine CAS No. 4294-25-1

DL-Leucylglycyl-DL-phenylalanine

Cat. No.: B1581048
CAS No.: 4294-25-1
M. Wt: 335.4 g/mol
InChI Key: KEVYYIMVELOXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Leucylglycyl-DL-phenylalanine is a tripeptide composed of the amino acids leucine, glycine, and phenylalanine. This compound is known for its role in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Leucylglycyl-DL-phenylalanine typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the protection of amino acids, followed by sequential coupling and deprotection steps to form the desired tripeptide. The reaction conditions include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale peptide synthesis reactors and automated synthesizers to ensure consistency and efficiency. The use of high-throughput techniques and optimization of reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: DL-Leucylglycyl-DL-phenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

DL-Leucylglycyl-DL-phenylalanine has diverse applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.

  • Biology: The compound serves as a substrate in enzymatic studies and protein interaction assays.

  • Medicine: this compound is investigated for its potential therapeutic properties, including its role in modulating biological pathways.

  • Industry: It is utilized in the development of bioactive compounds and pharmaceuticals.

Mechanism of Action

The mechanism by which DL-Leucylglycyl-DL-phenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing cellular processes and signaling pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

DL-Leucylglycyl-DL-phenylalanine is compared with other similar tripeptides, such as DL-Alanyl-DL-phenylalanine and DL-Glycyl-DL-phenylalanine. These compounds share structural similarities but differ in their amino acid composition, leading to variations in their biological activities and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11(2)8-13(18)16(22)19-10-15(21)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVYYIMVELOXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297993
Record name DL-LEUCYLGLYCYL-DL-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4294-25-1
Record name 4294-25-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-LEUCYLGLYCYL-DL-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Leucylglycyl-DL-phenylalanine
Reactant of Route 2
Reactant of Route 2
DL-Leucylglycyl-DL-phenylalanine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
DL-Leucylglycyl-DL-phenylalanine
Reactant of Route 4
Reactant of Route 4
DL-Leucylglycyl-DL-phenylalanine
Reactant of Route 5
Reactant of Route 5
DL-Leucylglycyl-DL-phenylalanine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
DL-Leucylglycyl-DL-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.